![molecular formula C8H5ClF2O B028241 2-Chloro-2',4'-difluoroacetophenone CAS No. 51336-94-8](/img/structure/B28241.png)
2-Chloro-2',4'-difluoroacetophenone
Overview
Description
“2-Chloro-2’,4’-difluoroacetophenone” is a chemical compound with the linear formula F2C6H3COCH2Cl . It has a molecular weight of 190.57 . This compound is generally used in the synthesis of allyl alcohol and can also be tested for inhibition of protein tyrosine phosphatases SHP-1 and PTP1B2 .
Synthesis Analysis
This compound has been used in the synthesis of allyl alcohol . It is also used as a starting reagent in the synthesis of difluorinated chalcones .
Molecular Structure Analysis
The molecular structure of “2-Chloro-2’,4’-difluoroacetophenone” can be represented by the SMILES string Fc1ccc(c(F)c1)C(=O)CCl
.
Chemical Reactions Analysis
“2-Chloro-2’,4’-difluoroacetophenone” can be used as a reagent in the difluoromethylation of various phenols to yield aryl difluoromethyl ethers . It can also serve as a precursor in the Baylis-Hillman reaction of fluoroalkyl ketones to obtain chlorodifluoromethyl containing products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-2’,4’-difluoroacetophenone” include a molecular weight of 190.574 g/mol , and it is a solid at room temperature . The melting point is 44-48 °C .
Scientific Research Applications
Synthesis of Allyl Alcohol
2-Chloro-2’,4’-difluoroacetophenone has been used in the synthesis of allyl alcohol . Allyl alcohol is a valuable compound in organic chemistry, often used as a raw material in the production of glycerol, but can also be used in the manufacture of pharmaceuticals and pesticides.
Intermediate in Organic Synthesis
This compound serves as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science strategy to assemble simple compounds to generate complex ones.
Production of Pharmaceuticals
As an intermediate in organic synthesis, 2-Chloro-2’,4’-difluoroacetophenone can be used in the production of various pharmaceuticals . The specifics would depend on the particular synthesis pathways of the pharmaceutical compounds.
Production of Pesticides
Similarly, this compound can also be used in the synthesis of certain pesticides . Again, the specifics would depend on the particular synthesis pathways of the pesticide compounds.
Research and Development
In research and development laboratories, 2-Chloro-2’,4’-difluoroacetophenone can be used in experimental synthesis and reactions . This can lead to the discovery of new compounds and reactions.
Educational Purposes
In educational settings, this compound can be used to demonstrate various chemical reactions and synthesis techniques .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGBOCGGKLVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343185 | |
Record name | 2-Chloro-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2',4'-difluoroacetophenone | |
CAS RN |
51336-94-8 | |
Record name | 2-Chloro-1-(2,4-difluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51336-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(2,4-difluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some key applications of 2-Chloro-1-(2,4-difluorophenyl)ethanone in pharmaceutical synthesis?
A1: This compound serves as a crucial starting material for synthesizing various pharmaceuticals, including antifungal agents and pyrrolidine-based drugs. For instance, it is used in the asymmetric synthesis of SM-9164, the biologically active enantiomer of the antifungal agent SM-8668 []. Additionally, it serves as the starting point for an efficient synthesis of (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, a compound with potential applications in medicinal chemistry [].
Q2: What are the key steps involved in utilizing 2-Chloro-1-(2,4-difluorophenyl)ethanone for synthesizing SM-9164?
A2: The synthesis of SM-9164 from 2-Chloro-1-(2,4-difluorophenyl)ethanone involves several key steps: a Katsuki-Sharpless asymmetric epoxidation of an intermediate (E)-allylic alcohol derived from the starting compound and a base-mediated epimerization of an erythro-sulfone intermediate to achieve the desired threo-isomer [].
Q3: Are there any alternative synthetic routes using 2-Chloro-1-(2,4-difluorophenyl)ethanone that exploit different reaction mechanisms?
A3: Yes, an alternative synthetic approach utilizes 2-Chloro-1-(2,4-difluorophenyl)ethanone in the synthesis of the antifungal agent Ravuconazole. This approach employs an enantioselective palladium-catalyzed chiral zinc-allene addition reaction, highlighting the versatility of this compound in accessing diverse chemical spaces [].
Q4: Beyond pharmaceuticals, are there other applications for 2-Chloro-1-(2,4-difluorophenyl)ethanone?
A4: While the provided research primarily focuses on pharmaceutical applications, 2-Chloro-1-(2,4-difluorophenyl)ethanone's reactivity makes it suitable for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of 2′,4′-difluoro-2-(1H-1,2,4-triazol-1-yl) acetophenone, employing a phase transfer catalyst []. This reaction demonstrates the compound's utility in constructing triazole derivatives, which find applications in diverse fields such as materials science and agrochemicals.
Q5: What is the significance of developing continuous flow synthesis methods for compounds like fluconazole, which can be synthesized using 2-Chloro-1-(2,4-difluorophenyl)ethanone as a precursor?
A5: Research highlights the development of multi-step continuous flow synthesis for fluconazole, a compound that can be derived from 2-Chloro-1-(2,4-difluorophenyl)ethanone []. Continuous flow synthesis offers several advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater potential for scaling up production. This approach could be crucial in developing more efficient and cost-effective processes for manufacturing pharmaceuticals like fluconazole.
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